molecular formula C6H8ClN5 B13295000 5H-pyrrolo[3,2-d]pyrimidine-2,4-diaminehydrochloride

5H-pyrrolo[3,2-d]pyrimidine-2,4-diaminehydrochloride

Cat. No.: B13295000
M. Wt: 185.61 g/mol
InChI Key: LOBOIBKRWOSBOF-UHFFFAOYSA-N
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Description

5H-pyrrolo[3,2-d]pyrimidine-2,4-diaminehydrochloride: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo and pyrimidine ring fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diaminehydrochloride typically involves the construction of the pyrrolo and pyrimidine rings followed by their fusion. One common method includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 5H-pyrrolo[3,2-d]pyrimidine-2,4-diaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Common in the modification of the compound to create derivatives with potentially improved pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and bases under controlled conditions.

Major Products: The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different biological activities and properties .

Scientific Research Applications

Chemistry: In chemistry, 5H-pyrrolo[3,2-d]pyrimidine-2,4-diaminehydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its ability to interact with various biological targets, including enzymes and receptors. It is particularly noted for its role as a kinase inhibitor, which makes it a valuable tool in the study of cell signaling pathways .

Medicine: The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a potential candidate for targeted cancer therapies .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diaminehydrochloride primarily involves the inhibition of kinase enzymes. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include enzymes such as EGFR, Her2, VEGFR2, and CDK2 .

Comparison with Similar Compounds

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
  • 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
  • 5H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine

Comparison: Compared to these similar compounds, 5H-pyrrolo[3,2-d]pyrimidine-2,4-diaminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This uniqueness contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C6H8ClN5

Molecular Weight

185.61 g/mol

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine;hydrochloride

InChI

InChI=1S/C6H7N5.ClH/c7-5-4-3(1-2-9-4)10-6(8)11-5;/h1-2,9H,(H4,7,8,10,11);1H

InChI Key

LOBOIBKRWOSBOF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=C(N=C2N)N.Cl

Origin of Product

United States

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